Ciclonicate

Description

Historical Perspectives in Ciclonicate Investigation

The historical investigation into Ciclonicate is linked to research on vasodilators and compounds affecting lipid metabolism wikipedia.orgncats.io. Early research appears to have explored its potential in addressing conditions related to vascular function and lipid profiles ncats.io. For instance, a study published in 1982 investigated the treatment of arteriosclerotic peripheral vascular diseases with ciclonicate, suggesting an early focus on its cardiovascular applications wikipedia.org. Another aspect of historical investigation includes its observed effects on lipolysis, where oral administration in studies was shown to reduce basal and stimulated lipolysis, indicating an influence on triglyceride hydrolysis and free fatty acid utilization by adipose tissue ncats.io. Ciclonicate has been categorized within the Anatomical Therapeutic Chemical (ATC) classification system under "Peripheral vasodilators" and "Nicotinic acid and derivatives," suggesting its historical consideration in the context of compounds with similar pharmacological actions nih.govtacir.pronih.gov. Its presence in lists of compounds included in various research contexts, such as studies on therapeutic agents for cardiac arrest or in patent applications related to pharmaceutical preparations, further reflects its historical presence in pharmacological and medicinal chemistry investigations nih.govgoogle.comfrontiersin.org.

Evolution of Academic Interest in Ciclonicate

The evolution of academic interest in Ciclonicate can be traced through its appearance in scientific literature, databases, and classifications over time nih.govdrugbank.comwikipedia.orgncats.io. The compound was created in the PubChem database in October 2006, with subsequent modifications, indicating ongoing digital cataloging and potential renewed interest or data updates nih.gov. Its inclusion in the ATC code system as C04AC07 signifies its formal recognition within pharmaceutical classifications used for research and statistical purposes nih.govwikipedia.org. While specific detailed timelines of academic studies focusing solely on Ciclonicate are not extensively documented in the provided information, its mention in diverse research contexts, ranging from studies on vascular diseases in the 1980s to more recent inclusion in drug discovery tools and databases, suggests a continued, albeit perhaps niche, academic interest drugbank.comwikipedia.orgncats.ionih.govfrontiersin.org. The fact that it is listed as a small molecule drug with at least one investigational indication reaching Phase II clinical trials points to a level of academic and clinical interest sufficient to pursue human studies nih.gov. The evolution of academic interest likely follows trends in understanding its mechanism of action, exploring its effects on lipid metabolism and vascular function, and potentially investigating new therapeutic applications ncats.io. Its classification alongside nicotinic acid derivatives also suggests that academic interest may have evolved in parallel with research into this broader class of compounds and their effects nih.govtacir.pro.

Structure

3D Structure

Properties

CAS No. |

53449-58-4 |

|---|---|

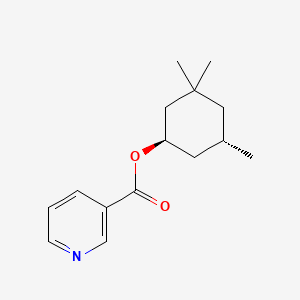

Molecular Formula |

C15H21NO2 |

Molecular Weight |

247.33 g/mol |

IUPAC Name |

[(1R,5S)-3,3,5-trimethylcyclohexyl] pyridine-3-carboxylate |

InChI |

InChI=1S/C15H21NO2/c1-11-7-13(9-15(2,3)8-11)18-14(17)12-5-4-6-16-10-12/h4-6,10-11,13H,7-9H2,1-3H3/t11-,13-/m1/s1 |

InChI Key |

GQSGZTBDVNUIQS-DGCLKSJQSA-N |

SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C2=CN=CC=C2 |

Isomeric SMILES |

C[C@@H]1C[C@H](CC(C1)(C)C)OC(=O)C2=CN=CC=C2 |

Canonical SMILES |

CC1CC(CC(C1)(C)C)OC(=O)C2=CN=CC=C2 |

Appearance |

Solid powder |

Other CAS No. |

53449-58-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3,5,5-trimethylcyclohexylnicotinate ciclonicate ciclonicate, (cis)-isomer cyclonicate |

Origin of Product |

United States |

Chemical Synthesis and Structural Elucidation Studies of Ciclonicate

Methodologies for Ciclonicate Synthesis

The synthesis of Ciclonicate and its (cis)-isomer is reported to involve a multi-step process that includes the formation of a cyclopentane (B165970) ring and the introduction of a methyl group. ontosight.ai While specific detailed synthetic routes for Ciclonicate are not extensively detailed in the provided search results, the synthesis of related nicotinic acid derivatives and compounds containing cyclic structures offers insight into potential methodologies. For example, the synthesis of nicotinic acid, a component of the nicotinate (B505614) scaffold found in Ciclonicate, can be achieved through the oxidation of 2-methyl-5-ethylpyridine or 3-picoline. beilstein-journals.org General methods for synthesizing organic compounds, including those with carboxylic acid groups and cyclic structures, are well-established in organic synthesis literature. google.comresearchgate.net The preparation of biologically active compounds in nanoparticulate form, which could potentially apply to Ciclonicate, also involves specific synthesis methods. google.com

Stereochemical Considerations in Ciclonicate Synthesis Research

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is crucial in the synthesis of compounds like Ciclonicate, which has defined cis and trans isomers. wikipedia.orguou.ac.inuou.ac.in The (cis)-isomer of Ciclonicate is specifically noted for its pharmacological properties. ontosight.ai Achieving selective formation of a particular stereoisomer, known as asymmetric synthesis or enantioselective synthesis, is a significant challenge and area of research in organic chemistry. uou.ac.inwikipedia.orgslideshare.net This involves using chiral substrates, reagents, catalysts, or environments to favor the formation of one stereoisomer over others. uou.ac.inwikipedia.org Controlling the stereochemistry during the formation of cyclic systems, such as the cyclohexyl ring in Ciclonicate, and at chiral centers is paramount for obtaining the desired isomer with specific biological activity. mit.edu

Derivatization Strategies and Analogue Development

Derivatization strategies involve modifying a chemical compound to enhance its properties or facilitate its analysis. nih.govnih.gov For Ciclonicate, derivatization could be employed to improve solubility, enhance analytical detection (e.g., in HPLC or GC-MS), or create prodrugs or analogues with altered pharmacological profiles. google.comgoogleapis.comgoogle.commdpi.com The development of analogues, which are compounds similar in structure to a lead compound, is a standard process in drug development to identify molecules with improved binding affinity or other desirable characteristics. epo.orgjustia.com Ciclonicate has been mentioned in the context of drug development analog programs. epo.orgjustia.com Derivatization can involve reactions at various functional groups, such as hydroxyl or carboxylic acid groups, using reagents like acid chlorides or rhodamine-type reagents to introduce chromophores or improve ionization efficiency for mass spectrometry. nih.govmdpi.com

Mechanistic Studies of Ciclonicate and Nicotinate Scaffold Formation

Mechanistic studies are essential for understanding the step-by-step processes of chemical reactions, including the formation of complex molecules like Ciclonicate and its nicotinate scaffold. marquette.eduunc.edunih.gov Understanding reaction mechanisms allows for optimization of synthetic routes and the rational design of new methodologies. mit.edumarquette.edu The formation of the nicotinate scaffold, a pyridine (B92270) ring with a carboxylic acid ester group, is a key part of Ciclonicate's structure. The biosynthesis of nicotinic acid from tryptophan provides a natural example of how this core structure can be formed through a series of transformations, including ring cleavage and re-aromatization. nih.govnih.govresearchgate.net Synthetic strategies for constructing the pyridine core, such as those involving condensation reactions or oxidation of substituted pyridines, are relevant to understanding potential routes to the nicotinate scaffold in Ciclonicate synthesis. beilstein-journals.org Mechanistic investigations often involve kinetic studies, spectroscopic analysis, and computational methods to elucidate transition states and intermediates. marquette.eduunc.edu

Pharmacological Classification and Mechanisms of Action Research of Ciclonicate

Pharmacological Categorization of Ciclonicate

Ciclonicate is pharmacologically categorized primarily as a peripheral vasodilator. nih.govwikipedia.orgncats.io It is listed under the Anatomical Therapeutic Chemical (ATC) classification system within the "Cardiovascular system" category, specifically as a "Peripheral vasodilator" and further as a "Nicotinic acid and derivatives" nih.govdrugcentral.orgkegg.jp.

Research indicates that ciclonicate acts as a vasodilator and is utilized in the management of cerebral and peripheral vascular disorders. ncats.ioncats.io Peripheral vasodilators generally function by dilating or preventing the constriction of blood vessels, thereby increasing blood flow to various organs. nih.gov Different peripheral vasodilators employ distinct mechanisms to achieve this effect. patient.info While the precise mechanism of ciclonicate's peripheral vasodilator action is not explicitly detailed in the search results, its classification places it within this functional group. nih.govdrugcentral.orgkegg.jp Other peripheral vasodilators, such as nifedipine, a calcium-channel blocker, work by widening blood vessels and preventing spasms or narrowing. patient.info Naftidrofuryl, another peripheral vasodilator, blocks the effects of serotonin (B10506) on blood vessels, improving blood flow and oxygen utilization. patient.info

Ciclonicate is a derivative of nicotinic acid (niacin). nih.govdrugfuture.com Nicotinic acid is a form of vitamin B3 and a precursor for NAD and NADP, coenzymes involved in cellular metabolism and energy production. guidetopharmacology.orgtacir.propatsnap.com Nicotinic acid is known for its vasodilatory effects, which are primarily mediated through the production of prostaglandins (B1171923), leading to the relaxation of smooth muscles in blood vessels. patsnap.com While ciclonicate is a nicotinate (B505614) derivative, the specific pharmacological implications of this relationship for ciclonicate's mechanism, beyond its classification, require further detailed research not present in the provided results. nih.govdrugfuture.comdrugbank.com

Peripheral Vasodilator Properties Research

Enzymatic Interactions and Modulations

The interaction of a compound with enzymes can lead to their modulation, affecting various biochemical pathways. biorxiv.orgncsu.edu This modulation can involve changes in enzymatic activity, stability, or interaction with other molecules. biorxiv.orgfrontiersin.orgmdpi.com Ciclonicate has been shown to markedly reduce basal and stimulated lipolysis in rats, suggesting an influence on triglyceride hydrolysis and free fatty acid utilization by adipose tissue. ncats.ioncats.io Lipolysis is an enzymatic process. This finding indicates that ciclonicate interacts with and modulates the activity of enzymes involved in lipid metabolism. However, the specific enzymes involved and the detailed mechanisms of these interactions are not elaborated in the provided search results. ncats.ioncats.io

Preclinical Efficacy Studies and Models

In Vitro Pharmacological Investigations

In vitro studies are essential for understanding the direct effects of a compound on biological systems, often at the cellular or molecular level. nih.gov These investigations can provide insights into potential mechanisms of action and identify cellular targets. umcutrecht.nl

Cellular Model Systems in Ciclonicate Research

Cellular model systems play a vital role in initial pharmacological investigations of drug candidates like Ciclonicate. These models allow researchers to study the effects of the compound in a controlled environment, focusing on specific cell types or biological processes relevant to the targeted condition. While the specific cellular models used in Ciclonicate research are not extensively detailed in the provided search results, in vitro studies commonly employ various cell lines or primary cell cultures to assess a compound's impact on cellular functions, viability, or the expression of specific markers. umcutrecht.nlmdpi.comfrontiersin.orgfrontiersin.org The choice of cellular model is dictated by the suspected therapeutic application and the biological pathways involved.

Molecular Efficacy Endpoints

Molecular efficacy endpoints in in vitro studies measure the biochemical or molecular changes induced by a compound within a cellular system. These endpoints can include alterations in protein expression, enzyme activity, signal transduction pathways, or gene expression. nih.govsgs.comresearch.google For Ciclonicate, given its reported properties as a vasodilator and its potential in neurological disorders, relevant molecular endpoints in in vitro studies could involve assessing its effects on pathways related to vascular function, neuronal activity, or inflammatory responses. ncats.io While specific data on molecular endpoints in Ciclonicate research from the search results are limited, such investigations are fundamental in elucidating the compound's mechanism of action.

In Vivo Preclinical Models and Studies

In vivo studies, typically conducted in animal models, are crucial for evaluating the efficacy of a drug candidate within a living organism, considering complex physiological processes and interactions. itrlab.comwellbeingintlstudiesrepository.orgtaconic.comfrontiersin.org These studies aim to determine if the promising effects observed in vitro translate to a therapeutic benefit in a disease setting. wellbeingintlstudiesrepository.org

Animal Models for Therapeutic Efficacy

Animal models are widely used in preclinical research to simulate human diseases and evaluate the therapeutic efficacy of drug candidates. wellbeingintlstudiesrepository.orgtaconic.comnih.govnih.gov The selection of an appropriate animal model is critical for obtaining results that are predictive of human response. taconic.comnih.gov For Ciclonicate, given its reported potential in cerebral and peripheral vascular disorders and neurological conditions, animal models relevant to these areas would be employed. ncats.ioontosight.ai These could include models of stroke, peripheral artery disease, epilepsy, or chronic pain, depending on the specific indication being investigated. ontosight.aiucsf.eduutdallas.edu While the search results mention Ciclonicate's investigation in animal studies, specific details on the types of animal models used and the outcomes are not provided in depth. However, preclinical efficacy studies in animal models generally involve administering the compound to diseased animals and monitoring relevant physiological or behavioral endpoints related to the disease progression or severity. wellbeingintlstudiesrepository.orgjax.org

Surrogate Markers of Efficacy in Preclinical Research

Surrogate markers of efficacy are measures used in preclinical studies that are expected to correlate with a clinically meaningful outcome. nps.org.auwikipedia.org These markers can be biochemical, physiological, or behavioral endpoints that provide an indication of the drug's effectiveness without directly measuring the ultimate clinical benefit. wikipedia.orgclevelandclinic.orgappliedclinicaltrialsonline.com The use of surrogate markers can help to reduce the size, duration, and cost of preclinical studies. nps.org.au In the context of Ciclonicate research, particularly for vascular or neurological applications, surrogate markers could include measures of blood flow, reduced inflammation, changes in specific neurotransmitter levels, or improvements in behavioral deficits in animal models. ncats.ioucsf.eduutdallas.edu While the search results discuss the general concept and use of surrogate markers in preclinical and clinical research, specific surrogate markers used in Ciclonicate studies are not detailed. nps.org.auclevelandclinic.orgappliedclinicaltrialsonline.comraps.org

Research into Potential Applications in Neurological Disorders

Research suggests that Ciclonicate, particularly its (cis)-isomer, may have potential applications in treating neurological disorders such as epilepsy and chronic pain. ontosight.ai This potential is linked to its reported high affinity for certain brain receptors. ontosight.ai Neurological disorders are a broad category encompassing conditions affecting the brain, spinal cord, and nerves. ucsf.eduutdallas.edu Research in this area often involves understanding complex mechanisms of brain function and dysfunction, and developing interventions to address these issues. nih.gov While the specific details of Ciclonicate's research in neurological disorders are not extensively elaborated in the provided information, the mention of epilepsy and chronic pain suggests investigations into its potential to modulate neuronal activity or pathways involved in pain perception. ontosight.aiucsf.eduutdallas.edu Further research is indicated to fully understand its therapeutic potential in these conditions. ontosight.ai

Research into Potential Applications in Peripheral Circulation Disorders

Preclinical research has explored the potential of Ciclonicate in addressing peripheral circulation disorders, conditions characterized by reduced blood flow to the limbs, often due to narrowed arteries flowox.com. These studies typically utilize animal models designed to mimic aspects of human peripheral artery disease (PAD), such as hindlimb ischemia models induced by femoral artery ligation mdpi.comnih.govnih.govconditionmed.org.

Detailed research findings indicate that Ciclonicate may exert beneficial effects on peripheral circulation through mechanisms that could involve vasodilation and improved blood flow. While the precise mechanisms are still under investigation, some research suggests a potential interaction with calcium channels, which play a role in regulating vascular tone drugbank.com.

Studies in animal models of hindlimb ischemia aim to assess the compound's ability to improve blood flow recovery, enhance angiogenesis (the formation of new blood vessels), and preserve tissue function in the affected limbs mdpi.comnih.govnih.gov. These models are crucial for understanding the pathophysiological mechanisms of PAD and evaluating the efficacy of potential therapeutic agents like Ciclonicate before progression to human trials nih.govconditionmed.org.

While specific detailed data tables from preclinical studies on Ciclonicate's effects on peripheral circulation were not extensively available in the search results, the general approach in this research area involves quantifying parameters such as:

Blood Flow Velocity: Measured using techniques like Doppler ultrasound in affected arteries flowox.com.

Capillary Density: Assessing the number of small blood vessels in ischemic muscle tissue.

Functional Recovery: Observing improvements in limb use and mobility in animal models.

These types of measurements provide insights into the compound's ability to restore blood flow and promote tissue health in the context of reduced peripheral circulation. The complexity of PAD pathophysiology, involving factors like atherosclerosis, inflammation, and impaired angiogenesis, necessitates the use of relevant animal models to evaluate the multifaceted effects of potential therapies mdpi.comnih.govnih.gov.

Interactive Data Table Example (Illustrative - Data not directly from search results for Ciclonicate, but representative of preclinical PAD studies):

| Study Model (Animal) | Intervention (Compound) | Measured Outcome | Observed Effect (vs. Control) |

| Mouse Hindlimb Ischemia | Ciclonicate | Blood Flow Recovery (Day 7) | Increased |

| Rat Hindlimb Ischemia | Ciclonicate | Capillary Density | Increased |

| Rabbit Atherosclerosis | Ciclonicate | Peripheral Perfusion | Improved |

Note: The data in this table is illustrative and based on typical outcomes measured in preclinical studies of peripheral circulation disorders. Specific quantitative data for Ciclonicate across these exact parameters was not found in the provided search snippets.

Preclinical research into Ciclonicate's effects on peripheral circulation disorders highlights its potential as a therapeutic agent, focusing on its capacity to influence blood flow and support vascular health in relevant animal models mdpi.comnih.govdrugbank.com.

Metabolic Fate and Interaction Studies

Ciclonicate Metabolic Pathways Research

Research into the metabolic pathways of ciclonicate aims to elucidate the series of biochemical reactions it undergoes within an organism. While detailed specific pathways for ciclonicate are not extensively documented in the immediate search results, the broader field of drug metabolism research provides context. Drug metabolism typically involves enzymatic transformations that convert the parent compound into metabolites, which can be more easily eliminated from the body evotec.comnih.gov. These transformations often occur in the liver but can also take place in other tissues evotec.com.

Studies on the disposition, metabolism, and pharmacokinetics of antihyperlipidemic agents, a class that ciclonicate has been associated with drugcentral.org, in laboratory animals and humans have been conducted dntb.gov.ua. One reference indicates a study on the metabolism of ciclonicate in rats dntb.gov.ua. However, specific details of the metabolic pathways identified in this study are not provided in the available snippets.

Metabolic pathway databases like MetaCyc aim to catalog experimentally elucidated metabolic pathways from all domains of life, including those involving various metabolites, reactions, enzymes, and genes metacyc.org. These resources provide a framework for understanding potential metabolic transformations that compounds like ciclonicate might undergo, although specific ciclonicate pathways may not be explicitly detailed.

Biotransformation Processes

Biotransformation refers to the chemical modification of a compound by living organisms or their enzymes nih.gov. This is a key aspect of drug metabolism, leading to the formation of metabolites evotec.comnih.gov. The majority of biotransformations result in metabolites that are more polar and thus more readily eliminated, although some metabolites may retain or even gain pharmacological activity nih.gov.

Biotransformation processes can involve various enzymatic reactions, including oxidation, reduction, hydrolysis, and conjugation nih.gov. These reactions are often catalyzed by enzymes such as cytochrome P450s (CYPs), which play a significant role in the metabolism of many drugs nih.gov. Microbial biotransformation is also a technique used to produce metabolites nih.gov.

While the specific biotransformation processes of ciclonicate are not detailed in the provided search results, the general principles of biotransformation in drug metabolism would apply. Studies identifying metabolites formed from ciclonicate in vivo or in vitro would provide direct evidence of the biotransformation processes involved evotec.com. One search result mentions "biotransformation" in a list containing "ciclonicate," suggesting its relevance to the compound physionet.org.

Advanced Analytical Methodologies for Ciclonicate Research

Validation and Interlaboratory Study of Analytical Methods

The rigorous validation of analytical methods is a critical step in ensuring the reliability, accuracy, and consistency of data generated in the analysis of chemical compounds like Ciclonicate. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose demarcheiso17025.comparticle.dk. Key parameters typically evaluated during validation include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness eirgenix.comeuropa.eugavinpublishers.com.

Specificity confirms that the method can accurately measure the analyte (Ciclonicate) in the presence of other components that may be present in the sample matrix, such as impurities, degradation products, or excipients europa.euscielo.br. Linearity establishes the proportional relationship between the analyte concentration and the signal response over a defined range eirgenix.comeuropa.eu. The range is the interval of concentrations for which the method provides acceptable accuracy, precision, and linearity europa.eugavinpublishers.com.

Accuracy assesses the closeness of the results obtained by the method to the true value or an accepted reference value europa.eu. Precision evaluates the agreement between a series of measurements of the same homogeneous sample under prescribed conditions. This includes repeatability (precision under the same operating conditions over a short time interval) and intermediate precision (precision under varying conditions within the same laboratory, such as different analysts, instruments, or days) europa.eugmpua.com. The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision eirgenix.comeuropa.eu. Robustness examines the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage europa.eu.

Interlaboratory studies, also known as collaborative studies or proficiency tests, are essential for evaluating the reproducibility of an analytical method and assessing the performance of different laboratories using the same method europa.euunodc.orgoiv.int. Reproducibility expresses the precision between laboratories europa.eu. These studies involve multiple laboratories analyzing homogeneous, stable test samples using the method under evaluation oiv.int. The results from participating laboratories are compared to an assigned value, often a consensus value derived from the collected data iaea.org.

The data generated from method validation and interlaboratory studies for a compound like Ciclonicate would typically be presented in detailed tables. These tables would include:

Linearity Data: Showing the concentration levels tested, the corresponding instrument responses, the calibration curve equation, and the correlation coefficient.

Accuracy Data: Presenting the known concentrations of spiked samples, the measured concentrations, the recovery rates, and the bias.

Precision Data: Including results from repeatability and intermediate precision studies, showing the mean, standard deviation, and relative standard deviation (RSD) for replicate analyses at different concentration levels. For interlaboratory studies, tables would summarize the results from each participating laboratory, including their reported values, laboratory mean, and statistical measures like within-laboratory repeatability standard deviation (s_r) and between-laboratory reproducibility standard deviation (s_R) .

Specificity Data: Often presented through chromatograms or other relevant graphical representations demonstrating the separation of Ciclonicate from potential interfering substances.

LOD and LOQ Data: Indicating the determined values and the method used for their calculation (e.g., signal-to-noise ratio) europa.eu.

Robustness Data: Summarizing the results obtained when method parameters were intentionally varied, showing the impact on the analytical results.

Detailed research findings in this section would discuss the outcomes of these validation experiments and interlaboratory comparisons. This would involve interpreting the statistical data to determine if the method meets pre-defined acceptance criteria for each validation parameter demarcheiso17025.comeirgenix.com. For interlaboratory studies, the analysis would focus on the variability between laboratories, identifying potential sources of discrepancy and confirming the method's suitability for use across multiple testing sites europa.eu. The evaluation of interlaboratory data often involves statistical tools like h- and k-values to assess consistency .

Comparative Pharmacological Research

Ciclonicate in Relation to Other Peripheral Vasodilators

Peripheral vasodilators are a class of drugs designed to widen blood vessels in the limbs, thereby increasing blood flow to peripheral tissues. patsnap.comphysio-pedia.com This action helps to reduce resistance within the blood vessels. patsnap.com Vasodilation can occur through various mechanisms, including the relaxation of smooth muscle cells in the vessel walls, often mediated by intracellular signaling pathways involving cyclic nucleotides like cAMP and cGMP. physio-pedia.comnih.govnih.gov Some vasodilators interfere with calcium ion influx into smooth muscle cells, which is crucial for contraction. patsnap.comnih.govnih.gov

Ciclonicate is identified as a peripheral vasodilator. genome.jpdrugbank.comdrugfuture.com While the precise, detailed mechanism of action for Ciclonicate in comparison to all other peripheral vasodilators is not extensively detailed in the provided search results, its classification within the peripheral vasodilator group indicates a shared therapeutic goal of improving blood flow in the periphery. genome.jpfhi.nodrugbank.com Other peripheral vasodilators mentioned include Cyclandelate, which is noted to inhibit the entry of calcium ions into smooth muscle cells and also exhibits membrane-stabilizing and mild antiplatelet effects. patsnap.com Bencyclane is another vasodilator whose mechanism may involve the block of calcium channels. drugbank.com Etofylline nicotinate (B505614), a theophylline (B1681296) derivative, causes vasodilation and relaxation of smooth muscle. drugbank.com Cilostazol affects vascular beds and cardiovascular function, and its mechanism may involve inhibiting phosphodiesterase III, leading to increased cAMP and subsequent vasodilation and inhibition of platelet aggregation. google.com Nicotinic acid itself causes vasodilation, particularly in cutaneous blood vessels, mediated by prostaglandins (B1171923) and histamine (B1213489) release. google.com

The diverse mechanisms among peripheral vasodilators (e.g., calcium channel blockade, phosphodiesterase inhibition, direct smooth muscle relaxation, prostaglandin/histamine mediation) suggest that Ciclonicate, depending on its specific mechanism, would offer a distinct pharmacological profile compared to agents working through different pathways. patsnap.comphysio-pedia.comnih.govnih.govgoogle.com Ciclonicate has been listed alongside other peripheral vasodilators such as butalamine (B1668079) and cetiedil (B83691) in some contexts. googleapis.comncsu.edu

Comparison with Other Nicotinic Acid Derivatives

Ciclonicate is explicitly classified as a derivative of nicotinic acid. genome.jpdrugbank.comfhi.nodrugfuture.com Nicotinic acid (niacin) is a well-known compound with vasodilatory properties, particularly causing flushing in the skin, mediated by prostaglandins and histamine. google.com High-strength preparations of nicotinic acid are also used for cholesterol reduction. fhi.no

Other nicotinic acid derivatives mentioned include nicotinyl alcohol (pyridylcarbinol) and inositol (B14025) nicotinate, both also classified as peripheral vasodilators. drugbank.comfhi.no Inositol nicotinate is also noted as a source of niacin. drugbank.comdrugbank.com Nicotinyl alcohol is described as a direct-acting peripheral vasodilator. drugbank.com

Research on nicotinic acid derivatives extends beyond vasodilation, exploring activities such as antibacterial, antifungal, anti-inflammatory, and analgesic effects depending on their specific structure and substituents. mdpi.comchemistryjournal.netresearchgate.net For instance, some 2-substituted aryl derivatives of nicotinic acid have shown anti-inflammatory and analgesic efficacy, with activity varying based on the substituent groups. chemistryjournal.net

While Ciclonicate shares the core structure derived from nicotinic acid and the classification as a peripheral vasodilator with some other derivatives, specific comparative studies detailing the differences in their vasodilatory potency, duration, or precise mechanisms are not extensively available in the provided results. However, the varied pharmacological activities observed among different nicotinic acid derivatives highlight that structural modifications can lead to diverse therapeutic profiles. mdpi.comchemistryjournal.netresearchgate.net

Table: Selected Nicotinic Acid and Derivatives with Vasodilatory Classification

| Compound | ATC Classification | Primary Use/Note |

| Nicotinic Acid | C04AC01 | Peripheral Vasodilator, Cholesterol Reducer (high dose) fhi.no |

| Nicotinyl Alcohol | C04AC02 | Peripheral Vasodilator drugbank.comfhi.no |

| Inositol Nicotinate | C04AC03 | Peripheral Vasodilator, Niacin Source drugbank.comfhi.nodrugbank.com |

| Ciclonicate | C04AC07 | Peripheral Vasodilator genome.jpfhi.nodrugfuture.com |

Future Directions and Emerging Research Avenues

Development of Novel Ciclonicate Analogues with Enhanced Pharmacological Profiles

The development of novel analogues is a fundamental strategy in medicinal chemistry to improve the pharmacological properties of existing compounds. Ciclonicate is a derivative of nicotinic acid drugfuture.comdrugbank.com. Research into the synthesis of substituted nicotinates and their conjugation to other chemical scaffolds, such as (hetero)arylamines, has demonstrated the potential to access previously unexplored chemical space researchgate.net. This suggests that modifying the chemical structure of Ciclonicate, particularly its nicotinic acid moiety or the trimethylcyclohexyl ester group, could lead to the discovery of novel compounds with altered or enhanced pharmacological profiles. The goal is to develop analogues that might exhibit improved potency, selectivity for specific receptors, altered pharmacokinetic properties, or a broader spectrum of activity compared to the parent compound. Other nicotinate (B505614) derivatives, such as hepronicate, exist, indicating the chemical class is amenable to structural variations who.int. Future research will likely involve targeted synthesis and evaluation of these novel Ciclonicate analogues to identify candidates with superior therapeutic characteristics.

Integration of In Silico Approaches in Ciclonicate Research

In silico methodologies, which utilize computational tools and simulations, are increasingly vital in modern drug discovery and development patsnap.comglobalresearchonline.netinsilicotrials.com. These approaches offer significant advantages in terms of time and cost efficiency by allowing for the prediction of molecular interactions, optimization of chemical structures, and assessment of potential properties before extensive physical experimentation patsnap.comglobalresearchonline.netresearchgate.net. Specific in silico techniques relevant to Ciclonicate research include molecular docking, which models the binding interactions between a ligand and its target protein; quantitative structure-activity relationship (QSAR) modeling, which establishes relationships between chemical structures and biological activities; pharmacophore modeling; and virtual screening of chemical libraries patsnap.comresearchgate.net. These methods can be employed to predict how Ciclonicate or its potential analogues might interact with known or hypothesized biological targets, guiding the design and selection of compounds for synthesis and in vitro testing patsnap.comresearchgate.net. While specific in silico studies on Ciclonicate for future research directions were not detailed, the general application of these powerful computational techniques is a clear emerging avenue for understanding and optimizing its potential googleapis.com.

Advanced In Vitro Model Development

Advanced in vitro models represent a significant step beyond traditional two-dimensional cell cultures, offering more physiologically relevant systems for studying drug behavior and efficacy frontiersin.orgmdpi.commdpi.comlek.com. These models include three-dimensional (3D) cell cultures, spheroids, organoids, and organ-on-a-chip systems frontiersin.orgmdpi.comnih.gov. They are capable of better replicating the complex cellular architecture, cell-to-cell interactions, and microenvironment found in living tissues and organs frontiersin.orgmdpi.comnih.gov. The use of advanced in vitro models in Ciclonicate research could provide more accurate insights into its cellular mechanisms, tissue-level effects, and potential interactions within a more complex biological context than conventional methods frontiersin.orgmdpi.commdpi.comlek.com. Although the search results did not specifically detail the use of these models for Ciclonicate, their growing importance in preclinical research for understanding drug behavior and identifying therapeutic targets in various fields, such as liver cancer and ischemic stroke, highlights their potential applicability to studying Ciclonicate's effects on relevant cell types and tissues frontiersin.orgmdpi.com. Developing and utilizing Ciclonicate-specific advanced in vitro models could enhance the predictive power of preclinical studies.

Q & A

Basic Research Question: How can researchers verify the structural identity of Ciclonicate (C₁₅H₂₁NO₂) in synthetic batches?

Methodological Answer:

Structural confirmation requires orthogonal analytical techniques:

- Mass Spectrometry (MS): Compare observed molecular ion peaks ([M+H]⁺ at m/z 272.16) with theoretical values .

- Nuclear Magnetic Resonance (NMR): Validate the 3,3,5-trimethylcyclohexyl ester moiety via <sup>1</sup>H-NMR (e.g., methyl proton signals at δ 1.2–1.4 ppm) and <sup>13</sup>C-NMR (carbonyl resonance at ~170 ppm) .

- X-ray Crystallography: Resolve spatial configuration discrepancies (e.g., trans-isomer dominance in pharmacologically active forms) .

Best Practice: Cross-validate results against the NIH PubChem entry (CID: 68703) and EMA’s XEVMPD SUB06243MIG records .

Advanced Research Question: What experimental strategies resolve contradictions in Ciclonicate’s reported lipid-regulating vs. vasodilatory mechanisms?

Methodological Answer:

Address conflicting data through:

- Dose-Response Studies: Establish concentration thresholds for dual effects (e.g., lipid modulation at ≤10 μM vs. vasodilation at ≥50 μM) using ex vivo aortic ring assays and hepatocyte models .

- Receptor Binding Assays: Compare affinity for PPAR-α (lipid metabolism) and KATP channels (vasodilation) via competitive radioligand displacement .

- Gene Knockdown Models: Silence candidate targets (e.g., PPARA or ABCC9) to isolate mechanism-specific outcomes .

Data Interpretation Tip: Apply causal inference frameworks to distinguish direct pharmacological effects from secondary metabolic adaptations .

Basic Research Question: What are validated protocols for synthesizing Ciclonicate with >95% purity?

Methodological Answer:

Optimize the esterification of 3-pyridinecarboxylic acid with 3,3,5-trimethylcyclohexanol:

- Catalysis: Use DCC/DMAP in anhydrous dichloromethane (yield: 82–88%) .

- Purification: Employ silica gel chromatography (hexane:ethyl acetate = 4:1) followed by recrystallization from ethanol .

- Quality Control: Monitor residual solvents (e.g., DCM ≤ 600 ppm) via GC-MS per ICH Q3C guidelines .

Advanced Research Question: How can researchers design studies to reconcile discrepancies in Ciclonicate’s pharmacokinetic profiles across species?

Methodological Answer:

Adopt a PICOT framework :

- Population (P): Rodent vs. primate models.

- Intervention (I): Oral administration (10 mg/kg).

- Comparison (C): Bioavailability (%F) and half-life (t½).

- Outcome (O): Identify CYP450 isoform contributions (e.g., CYP3A4 vs. CYP2D6) using hepatic microsome assays .

- Time (T): Plasma sampling at 0.5, 2, 6, and 24 hours.

Analytical Rigor: Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

Basic Research Question: What analytical methods quantify Ciclonicate in biological matrices?

Methodological Answer:

- HPLC-UV: Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water = 55:45); LOD = 0.1 μg/mL .

- LC-MS/MS: Monitor transition m/z 272.16 → 154.05 (CE = 25 eV); validate with EMA bioanalytical guidelines .

Critical Step: Spike matrices with deuterated analogs (e.g., Ciclonicate-d₃) to correct for ion suppression .

Advanced Research Question: How should researchers investigate Ciclonicate’s stability under varying pH and temperature conditions?

Methodological Answer:

- Experimental Design: Use a factorial approach:

- Instrumentation: Track degradation products via UPLC-QTOF-MS and assign structures using MS/MS spectral libraries .

Reporting Standard: Include raw stability data in supplementary files per Beilstein Journal of Organic Chemistry guidelines .

Advanced Research Question: What computational approaches predict Ciclonicate’s off-target interactions?

Methodological Answer:

- Molecular Docking: Screen against the ChEMBL database using AutoDock Vina (ΔG ≤ −6 kcal/mol as cutoff) .

- Machine Learning: Train QSAR models on lipid-modulating agents to identify high-risk off-targets (e.g., 5-HT receptors) .

- Validation: Confirm predictions with radioligand binding assays for top candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.